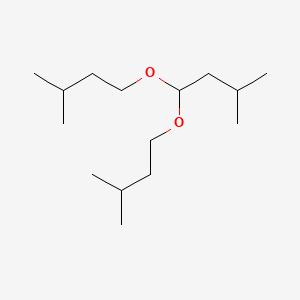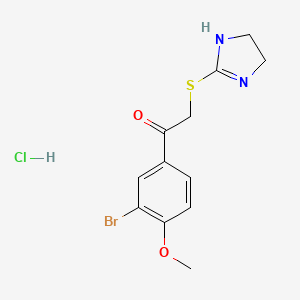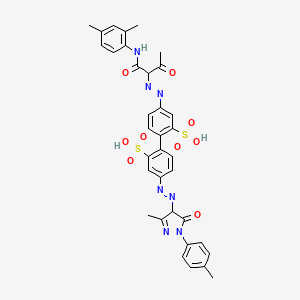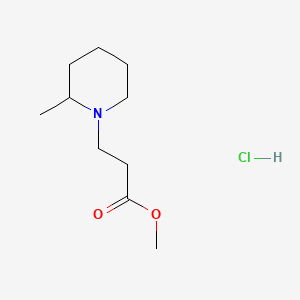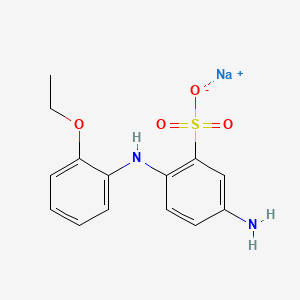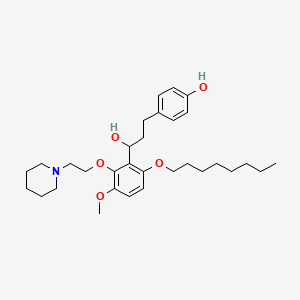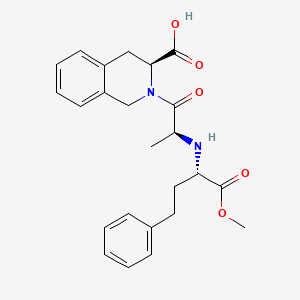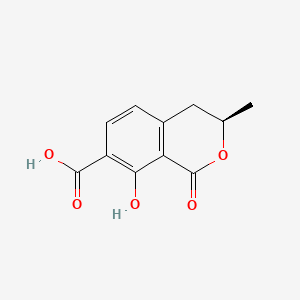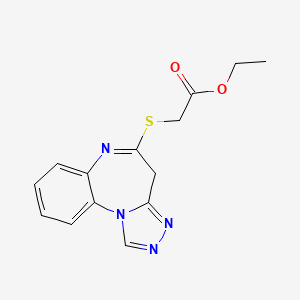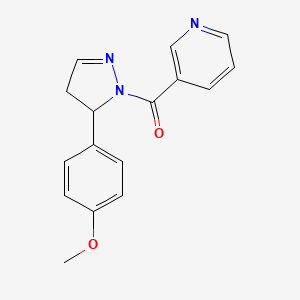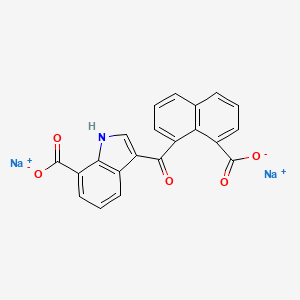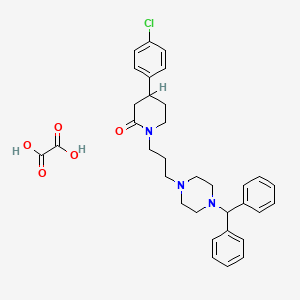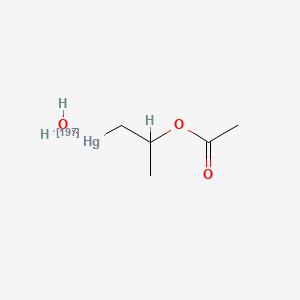
Merisoprol acetate Hg 197
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Merisoprol acetate Hg 197 involves the radiolabeling of organic precursor compounds with non-carrier-added (NCA) 197(m)Hg by electrophilic substitution . This method ensures the stability of the compound for in vivo applications.
Industrial Production Methods: Industrial production of this compound is typically carried out through custom synthesis due to its specialized nature. The process involves maintaining strict reaction conditions to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Merisoprol acetate Hg 197 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury-based compounds.
Substitution: Electrophilic substitution is a common reaction for the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like mercury(II) acetate and acetic acid.
Major Products Formed: The major products formed from these reactions include various mercury-containing compounds, which are used in further scientific research and applications .
Aplicaciones Científicas De Investigación
Merisoprol acetate Hg 197 has a wide range of applications in scientific research, including:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Employed in biological studies to track the movement and distribution of mercury within biological systems.
Industry: Applied in industrial processes that require precise tracking of mercury-containing compounds.
Mecanismo De Acción
The mechanism of action of Merisoprol acetate Hg 197 involves its radioactive properties. The compound emits gamma radiation, which can be detected using specialized imaging equipment. This allows researchers to visualize the distribution and concentration of the compound within a biological system. The molecular targets and pathways involved include the binding of mercury to specific proteins and enzymes, which can be tracked using radiographic techniques .
Comparación Con Compuestos Similares
Merisoprol Hg 197: Another radiotracer with a similar structure but different chemical properties.
Merisoprol acetate Hg 203: A variant of Merisoprol acetate with a different mercury isotope.
Uniqueness: Merisoprol acetate Hg 197 is unique due to its specific radioactive properties and stability, making it highly suitable for in vivo applications in nuclear medical diagnostics and endoradionuclide therapy .
Propiedades
Número CAS |
24359-51-1 |
|---|---|
Fórmula molecular |
C5H11HgO3 |
Peso molecular |
316.11 g/mol |
Nombre IUPAC |
2-acetyloxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1-4; |
Clave InChI |
XEYXXNNANYYHGB-MXQXJSJFSA-N |
SMILES isomérico |
CC(C[197Hg])OC(=O)C.O |
SMILES canónico |
CC(C[Hg])OC(=O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


